molecular formula C18H22ClNO B1438133 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride CAS No. 1185298-30-9

4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride

Cat. No.: B1438133
CAS No.: 1185298-30-9
M. Wt: 303.8 g/mol
InChI Key: GPNVAEVQMJIISU-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride typically involves the reaction of 4-([1,1’-Biphenyl]-4-ylmethanol) with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize the reaction conditions and improve efficiency. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is unique due to the presence of the biphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-phenylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNVAEVQMJIISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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